molecular formula C10H12INO2 B1429647 N-(2-Hydroxyethyl)-4-iodo-N-methyl-benzamide CAS No. 1183466-17-2

N-(2-Hydroxyethyl)-4-iodo-N-methyl-benzamide

Cat. No.: B1429647
CAS No.: 1183466-17-2
M. Wt: 305.11 g/mol
InChI Key: LASYGCSIVVIJKA-UHFFFAOYSA-N
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Description

N-(2-Hydroxyethyl)-4-iodo-N-methyl-benzamide is an organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a hydroxyethyl group, an iodine atom, and a methyl group attached to the benzamide core. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Hydroxyethyl)-4-iodo-N-methyl-benzamide typically involves the reaction of 4-iodobenzoic acid with N-methyl ethanolamine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-25°C.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improved yield. The use of automated systems and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the production of high-purity compounds.

Chemical Reactions Analysis

Types of Reactions

N-(2-Hydroxyethyl)-4-iodo-N-methyl-benzamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

    Reduction: The iodine atom can be reduced to a hydrogen atom.

    Substitution: The iodine atom can be substituted with other functional groups such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like sodium azide (NaN₃) or thiourea (NH₂CSNH₂) are employed for substitution reactions.

Major Products

    Oxidation: Formation of N-(2-oxoethyl)-4-iodo-N-methyl-benzamide.

    Reduction: Formation of N-(2-Hydroxyethyl)-N-methyl-benzamide.

    Substitution: Formation of N-(2-Hydroxyethyl)-4-amino-N-methyl-benzamide or N-(2-Hydroxyethyl)-4-thio-N-methyl-benzamide.

Scientific Research Applications

N-(2-Hydroxyethyl)-4-iodo-N-methyl-benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a biochemical probe due to its unique structure.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-(2-Hydroxyethyl)-4-iodo-N-methyl-benzamide involves its interaction with specific molecular targets. The hydroxyethyl group allows for hydrogen bonding with target proteins, while the iodine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The compound may also influence cellular pathways by altering the expression of specific genes or proteins.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Hydroxyethyl)-ethylenediamine
  • N-(2-Hydroxyethyl)-2-pyrrolidone
  • N-(2-Hydroxyethyl)-4-hydroxybutanamide

Uniqueness

N-(2-Hydroxyethyl)-4-iodo-N-methyl-benzamide is unique due to the presence of the iodine atom, which imparts distinct chemical and biological properties. The iodine atom enhances the compound’s ability to participate in halogen bonding, making it a valuable tool in medicinal chemistry and molecular biology. Additionally, the combination of the hydroxyethyl and methyl groups provides a versatile platform for further chemical modifications.

Properties

IUPAC Name

N-(2-hydroxyethyl)-4-iodo-N-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12INO2/c1-12(6-7-13)10(14)8-2-4-9(11)5-3-8/h2-5,13H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LASYGCSIVVIJKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCO)C(=O)C1=CC=C(C=C1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12INO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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